(1R,2R)-2-Aminocyclohexanecarboxylic acid hydrochloride physical properties
(1R,2R)-2-Aminocyclohexanecarboxylic acid hydrochloride physical properties
An In-depth Technical Guide on the Physical Properties of (1R,2R)-2-Aminocyclohexanecarboxylic Acid Hydrochloride
Introduction
(1R,2R)-2-Aminocyclohexanecarboxylic acid is a non-proteinogenic, alicyclic β-amino acid. As a chiral building block, its hydrochloride salt is of significant interest to researchers and drug development professionals. The defined stereochemistry of this compound, with the amine and carboxylic acid groups in a trans configuration, makes it a valuable synthon in asymmetric synthesis. It is particularly utilized in the construction of peptides, peptidomimetics, and other complex molecular architectures where precise three-dimensional orientation is critical for biological activity, such as in the development of enzyme inhibitors or receptor ligands.[1]
The physical properties of a starting material are paramount as they dictate storage conditions, solvent selection, reaction setup, and purification strategies. Furthermore, these properties serve as critical quality control parameters to ensure the identity, purity, and consistency of the material from batch to batch. This guide provides a detailed examination of the core physical and spectroscopic properties of (1R,2R)-2-Aminocyclohexanecarboxylic acid hydrochloride, supported by field-proven experimental protocols for their validation.
Chemical Identity and Structure
The structural integrity and stereochemical purity of (1R,2R)-2-Aminocyclohexanecarboxylic acid hydrochloride are the foundation of its utility. The hydrochloride salt form enhances stability and often improves handling characteristics compared to the free amino acid.
| Identifier | Value | Source |
| IUPAC Name | (1R,2R)-2-Aminocyclohexane-1-carboxylic acid hydrochloride | - |
| Synonyms | trans-(1R,2R)-2-Aminocyclohexanecarboxylic acid HCl | - |
| CAS Number | 26685-83-6 (for free acid) | [1] |
| Molecular Formula | C₇H₁₄ClNO₂ | [2] |
| Molecular Weight | 179.65 g/mol | [2] |
The "(1R,2R)" designation defines the absolute configuration at the two chiral centers, ensuring a specific spatial arrangement that is crucial for its intended applications in stereoselective synthesis.
Core Physical Properties
The macroscopic physical properties are the first line of assessment for any chemical compound, providing immediate indicators of its identity and purity.
Appearance and Physical State
(1R,2R)-2-Aminocyclohexanecarboxylic acid is typically supplied as a solid material. Variations in appearance can sometimes indicate the presence of impurities or differences in crystalline form.
| Property | Description | Source |
| Physical State | Solid, powder to crystal | [1] |
| Color | White to light yellow | [1] |
Melting Point
Protocol 3.2.1: Melting Point Determination via Capillary Method
This protocol describes the standard procedure for determining the melting point range of a solid crystalline sample using a digital melting point apparatus.
Causality: The principle relies on observing the temperature range over which the solid phase transitions to a liquid phase. The rate of heating is critical; slow heating near the expected melting point is necessary to ensure thermal equilibrium between the sample and the heating block, allowing for an accurate reading.
Methodology:
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Sample Preparation: Ensure the sample is completely dry and finely powdered. A small amount of the powder is packed into a capillary tube to a height of 2-3 mm.
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Apparatus Calibration: Before measurement, calibrate the apparatus using a certified standard with a known melting point near the expected range (e.g., caffeine, 235-238 °C).
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Measurement:
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Place the packed capillary into the heating block of the apparatus.
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Set a rapid heating ramp (e.g., 10-20 °C/min) to quickly approach the expected melting point.
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Approximately 15-20 °C below the expected melting point, reduce the heating rate to 1-2 °C/min.
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Record the temperature (T₁) at which the first drop of liquid appears.
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Record the temperature (T₂) at which the last solid crystal melts.
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Reporting: The melting point is reported as the range T₁ - T₂. For high-purity samples, this range should be narrow (≤ 2 °C).
Solubility Profile
Solubility is a critical parameter for selecting appropriate solvents for reactions, purifications (recrystallization), and analytical sample preparation. The hydrochloride salt form generally imparts higher solubility in polar protic solvents compared to the free amino acid.
| Solvent | Solubility | Source |
| Water | Soluble | [3] |
| DMSO | Soluble | [3] |
Protocol 3.3.1: Qualitative Solubility Determination
This protocol provides a systematic approach to assessing the solubility of the compound in various solvents.
Methodology:
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Preparation: Add approximately 10 mg of the compound to a small test tube.
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Solvent Addition: Add 0.5 mL of the test solvent to the tube.
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Observation: Agitate the mixture using a vortex mixer for 30 seconds. Visually inspect for dissolution.
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Heating: If the compound is not soluble at room temperature, gently warm the mixture in a water bath and observe any changes.
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Classification:
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Soluble: Complete dissolution is observed.
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Slightly Soluble: Partial dissolution is observed.
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Insoluble: No visible dissolution occurs.
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Testing Hierarchy: Perform tests with a range of solvents, from non-polar (e.g., hexanes), to moderately polar (e.g., ethyl acetate), to polar aprotic (e.g., acetone), and polar protic (e.g., ethanol, methanol, water).
Optical Activity
As a chiral molecule, the compound's ability to rotate plane-polarized light is its defining physical characteristic and an absolute confirmation of its stereochemical identity and enantiomeric purity. The specific rotation is a standardized measure of this property.
| Property | Value | Conditions | Source |
| Specific Rotation [α]D | -74.0° to -79.0° | c=1 in H₂O at 20°C (for free acid) | [1] |
Protocol 3.4.1: Measurement of Specific Rotation
This protocol details the use of a polarimeter to measure the specific rotation of the compound.
Causality: Chiral molecules interact with plane-polarized light, causing the plane of polarization to rotate. The magnitude and direction of this rotation are dependent on the molecule's structure, concentration, path length, temperature, and the wavelength of light used.
Methodology:
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Solution Preparation: Accurately weigh a sample of the compound (e.g., 100 mg) and dissolve it in a precise volume of solvent (e.g., 10.0 mL of deionized water) in a volumetric flask. This creates a solution of known concentration (c, in g/mL).
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Instrument Blank: Fill the polarimeter cell (of known path length, l, in decimeters) with the pure solvent and zero the instrument.
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Sample Measurement: Rinse and fill the cell with the prepared sample solution, ensuring no air bubbles are present. Measure the observed rotation (α).
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Calculation: Calculate the specific rotation [α] using the formula: [α] = α / (c * l)
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Reporting: Report the specific rotation along with the temperature, wavelength (typically the sodium D-line, 589 nm), concentration, and solvent used.
Spectroscopic Characterization
Spectroscopic methods provide detailed information about the molecular structure, confirming the presence of key functional groups and the overall atomic connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is used to confirm the structure by identifying the different types of protons and their relationships in the molecule.
Expected ¹H NMR Features:
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Cyclohexane Ring Protons: A series of complex, overlapping multiplets in the aliphatic region (~1.2-3.5 ppm). The protons alpha to the carbonyl and amino groups will be shifted further downfield.
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Amine Protons (-NH₃⁺): A broad signal, the chemical shift of which is highly dependent on concentration and the solvent used.
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Carboxylic Acid Proton (-COOH): A broad singlet, typically found far downfield (>10 ppm), though it may exchange with solvent protons (like D₂O) and become unobservable.
Infrared (IR) Spectroscopy
IR spectroscopy is an effective tool for identifying the principal functional groups within the molecule.
Expected Characteristic IR Absorption Bands:
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O-H Stretch (Carboxylic Acid): A very broad band, typically centered around 3000 cm⁻¹.
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N-H Stretch (Ammonium Salt): A broad, strong band in the region of 3200-2800 cm⁻¹.
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C-H Stretch (Aliphatic): Sharp peaks just below 3000 cm⁻¹.
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C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1730 cm⁻¹.
Protocol 4.2.1: IR Spectrum Acquisition via Attenuated Total Reflectance (ATR)
Methodology:
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Instrument Background: Ensure the ATR crystal is clean. Collect a background spectrum.
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Sample Application: Place a small amount of the solid powder directly onto the ATR crystal.
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Pressure Application: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
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Spectrum Collection: Acquire the sample spectrum, typically by co-adding 16 or 32 scans for a good signal-to-noise ratio.
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Data Analysis: Identify the key absorption bands and compare them to expected values for the functional groups.
Visualization of Experimental Workflows
Visual workflows provide a clear, at-a-glance understanding of the logical sequence of operations required for compound characterization.
Caption: Logical workflow for the comprehensive characterization of the compound.
Caption: Step-by-step protocol for measuring optical rotation.
Summary and Conclusion
(1R,2R)-2-Aminocyclohexanecarboxylic acid hydrochloride is a key chiral building block whose utility is fundamentally linked to its physical and structural properties. This guide has detailed these essential characteristics, providing both reference data and the experimental frameworks necessary for its verification.
Summary of Key Properties:
| Property | Typical Value / Description | Significance |
| Appearance | White to light yellow crystalline solid | Basic identity and purity check |
| Melting Point | Expected near 233-236 °C | Critical indicator of purity |
| Solubility | Soluble in water and DMSO | Guides solvent choice for reactions & analysis |
| Specific Rotation | ~ -74° to -79° (for free acid) | Confirms stereochemical identity & purity |
| Spectroscopy | Characteristic IR & NMR signals | Confirms molecular structure |
For researchers in pharmaceutical development and organic synthesis, a thorough understanding and validation of these properties are non-negotiable first steps. They ensure the quality and consistency of the material, which in turn underpins the reliability and reproducibility of subsequent synthetic transformations and biological evaluations.
References
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SQUARIX. (+/-)-cis-2-Aminocyclohexane-1-carboxylic acid hydrochloride. [Link]
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PubChem. (1S,2R)-2-aminocyclohexane-1-carboxylic acid. [Link]
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PubChem. (1S,2S)-2-Aminocyclohexanecarboxylic Acid. [Link]
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CAS Common Chemistry. Nylon 66. [Link]
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PubChem. 2-Aminocyclohexanecarboxylic acid. [Link]
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MySkinRecipes. (1R,2R)-2-Aminocyclohexanecarboxylic Acid. [Link]
